N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 and a 4-tosylbutanamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocycle known for metabolic stability and bioisosteric properties, while the benzodioxole group may enhance lipophilicity and receptor binding. The tosyl (p-toluenesulfonyl) group in the butanamide chain likely influences solubility and pharmacokinetic behavior .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)10-2-3-19(25)22-21-24-23-20(30-21)12-15-6-9-17-18(11-15)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZSIJURLSYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines. This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.
Biochemical Pathways
Based on the observed effects of similar compounds, it is likely that the compound affects pathways related to cell growth and division.
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines. This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapies.
Biochemical Analysis
Biochemical Properties
This suggests that N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation.
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. For instance, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is known for its various biological activities. The oxadiazole ring is often associated with antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor activity. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some compounds showed potent growth inhibition with IC50 values below 5 μM. Specifically:
- Compound C27 : IC50 = 2.07 ± 0.88 μM (HeLa), 3.52 ± 0.49 μM (A549)
- Compound C7 : IC50 = 2.06 ± 0.09 μM (A549)
- Compound C16 : IC50 = 2.55 ± 0.34 μM (MCF-7) .
These findings suggest that the structural features of the compound may enhance its interaction with cellular targets involved in tumor growth.
Antimicrobial Activity
The compound's oxadiazole component is linked to antimicrobial properties. Studies have shown that similar oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds related to oxadiazoles have been tested against Mycobacterium tuberculosis with promising results, indicating potential for treating drug-resistant strains .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds containing oxadiazole can inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in similar compounds.
- Disruption of Cellular Membranes : Antimicrobial effects may arise from the disruption of bacterial cell membranes by these compounds.
Study 1: Antitumor Evaluation
In a comprehensive study evaluating a series of benzo[d][1,3]dioxole derivatives for antitumor activity, researchers synthesized multiple compounds and assessed their efficacy against tumor cell lines. The results indicated that modifications to the benzo[d][1,3]dioxole scaffold significantly influenced biological activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of related oxadiazole compounds against M. tuberculosis showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 25–50 μg/mL for the most active derivatives .
Comparison with Similar Compounds
Target Compound vs. Thiazole-Based Analogues
- Target : The 1,3,4-oxadiazole core is electron-deficient, favoring π-π stacking interactions and resistance to metabolic oxidation.
- Compounds: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate: Contains a thiazole ring fused with imidazolidinone and oxazolidine systems. Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate: Features a thiazole-ureido linkage, which may improve cellular permeability due to increased polarity .
Key Insight : Oxadiazoles generally exhibit superior metabolic stability, whereas thiazoles may provide stronger target engagement through hydrogen bonding .
2.2 Substituent Analysis
Benzo[d][1,3]dioxole-Containing Analogues
- Target Compound : The benzodioxole group is linked via a methylene bridge to the oxadiazole, optimizing steric bulk without compromising aromatic interactions.
- Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide: Substitutes benzodioxole with a cyclopropanecarboxamide-thiazole system. The strained cyclopropane ring may enhance rigidity and selectivity for planar binding pockets, but synthetic complexity increases .
Tosyl vs. Acyl Groups
Inferred Activity
- Compounds: Thiazole-imidazolidinone hybrids are reported in antiviral and anticancer research, leveraging dual heterocyclic motifs for multi-target inhibition .
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
